molecular formula C15H20ClN3O3 B12762543 Imidazolidinetrione, 1-(2-(diethylamino)ethyl)-3-phenyl-, monohydrochloride CAS No. 132412-01-2

Imidazolidinetrione, 1-(2-(diethylamino)ethyl)-3-phenyl-, monohydrochloride

Cat. No.: B12762543
CAS No.: 132412-01-2
M. Wt: 325.79 g/mol
InChI Key: HNOQPJZADUURKG-UHFFFAOYSA-N
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Description

Imidazolidinetrione, monohydrochloride, is a compound belonging to the class of imidazolidinones . These molecules feature a saturated C3N2 nucleus with a urea or amide functional group at the 2 or 4 positions .

Preparation Methods

Synthetic Routes:: The synthesis of Imidazolidinetrione involves the following steps:

    Amidation with Methylamine: Starting from phenylalanine, amidation with methylamine occurs.

    Condensation Reaction with Acetone: The resulting intermediate reacts with acetone to form the 4-imidazolidinone ring.

Industrial Production:: Industrial production methods for Imidazolidinetrione are not widely documented, but laboratory-scale synthesis provides insights into its preparation.

Chemical Reactions Analysis

Reactivity:: Imidazolidinetrione can undergo various reactions, including:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the compound.

    Substitution: Substituents can be introduced at different positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Various nucleophiles or electrophiles.

Major Products:: The specific products formed depend on reaction conditions and substituents. Further research is needed to identify precise products.

Scientific Research Applications

Imidazolidinetrione finds applications in:

    Medicine: Potential pharmaceutical agents due to their unique structure.

    Chemical Biology: Studying enzyme inhibition or protein-ligand interactions.

    Industry: As catalysts or intermediates in organic synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with molecular targets or pathways, impacting biological processes.

Comparison with Similar Compounds

Properties

CAS No.

132412-01-2

Molecular Formula

C15H20ClN3O3

Molecular Weight

325.79 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3-phenylimidazolidine-2,4,5-trione;hydrochloride

InChI

InChI=1S/C15H19N3O3.ClH/c1-3-16(4-2)10-11-17-13(19)14(20)18(15(17)21)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H

InChI Key

HNOQPJZADUURKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C(=O)N(C1=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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